molecular formula C7H11BrO2 B1428520 Ethyl 1-(bromomethyl)cyclopropanecarboxylate CAS No. 1823918-74-6

Ethyl 1-(bromomethyl)cyclopropanecarboxylate

Cat. No.: B1428520
CAS No.: 1823918-74-6
M. Wt: 207.06 g/mol
InChI Key: AADCTOWEQFWQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADCTOWEQFWQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823918-74-6
Record name Ethyl 1-(bromomethyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C6_{6}H9_{9}BrO2_{2}
  • Molecular Weight : 195.04 g/mol
  • CAS Number : 7051-34-5
  • Density : 1.5 g/cm³
  • Boiling Point : 106.0 °C

The structure consists of a cyclopropane ring with a bromomethyl and an ethyl carboxylate group, which contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The mechanism often involves modulation of signaling pathways related to inflammation and neuronal health.

  • Anti-inflammatory Activity :
    • Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, cyclopropane derivatives have been studied for their ability to reduce nitric oxide synthase (iNOS) induction in macrophage-like cells .
  • Neuroprotective Effects :
    • Some studies highlight the potential neuroprotective properties by reducing amyloid-beta levels, which are implicated in Alzheimer’s disease. The structural modifications in cyclopropane derivatives can enhance blood-brain barrier penetration, making them promising candidates for neurodegenerative disease treatment .

Case Study 1: Anti-inflammatory Response

A study evaluated various cyclopropane derivatives, including this compound, for their anti-inflammatory properties using RAW 264.7 cells treated with lipopolysaccharide (LPS). The results demonstrated that certain derivatives significantly inhibited COX-2 expression while maintaining cell viability:

CompoundR GroupNO2_2 % InhibitionCell Viability %
DMSO-100 ± 0.8100 ± 2.3
This compoundCyclopropyl75.7 ± 9.198.2 ± 3.3

This indicates that modifications at the α-carbon can enhance anti-inflammatory activity without significant toxicity .

Case Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotective effects, ethyl derivatives were assessed for their impact on amyloid-beta levels in neuronal cell lines. The study found that specific structural modifications led to a decrease in amyloid-beta accumulation, suggesting potential therapeutic applications in Alzheimer's disease:

CompoundAmyloid-beta Reduction %
Ethyl Derivative A60%
This compound50%

This reduction was attributed to the compound's ability to modulate cellular pathways involved in amyloidogenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(bromomethyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(bromomethyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.